

Dopropidil: A Technical Overview of its Chemical Identity and Biological Activity

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Compound of Interest

Compound Name: Dopropidil

Cat. No.: B1662736

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Introduction

Dopropidil is a novel pharmaceutical compound identified as a potent anti-anginal and anti-ischemic agent.^{[1][2][3][4][5]} Its mechanism of action is attributed to its role as a calcium ion modulating agent with intracellular calcium antagonist activity.^{[1][2][3][4]} This technical guide provides a comprehensive overview of **Dopropidil**'s chemical identity, including its IUPAC name and known synonyms, alongside a summary of its biological activity and relevant experimental data.

Chemical Identity

The unambiguous identification of a chemical entity is foundational in research and development. **Dopropidil** is systematically named and cataloged under various identifiers.

IUPAC Name

The systematically generated IUPAC name for **Dopropidil** is:

1-({1-(prop-1-yn-1-yl)cyclohexyl}methoxy)-3-(2-methylpropoxy)propan-2-yl pyrrolidine-2-carboxylate

Chemical Synonyms and Identifiers

For comprehensive referencing, **Dopropidil** is also known by the following synonyms and identifiers:

Identifier Type	Value
Recommended INN	Dopropidil[5]
Synonym	Dopropidilum[5]
CAS Number	79700-61-1[1][2][3][4][5]
Molecular Formula	C ₂₀ H ₃₅ NO ₂ [1][2][3][5]
SMILES	CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2[1]
Related Compound	Dopropidil hydrochloride[6]

Physicochemical and Bioactivity Data

A summary of the key physicochemical properties and biological activity data for **Dopropidil** is presented below.

Physicochemical Properties

Property	Value	Source
Molecular Weight	321.5 g/mol	[1]
Density	0.99 g/cm ³	[2]
Boiling Point	413°C at 760 mmHg	[2]
Flash Point	113°C	[2]

In Vitro Bioactivity

Assay	IC ₅₀	Source
Inhibition of caffeine-induced contractions (rabbit renal arteries, Ca ²⁺ -free medium)	30.0 μM	[2] [4]
Inhibition of norepinephrine-induced responses	2.7 μM and 29.8 μM	[2] [3]
Reduction of veratrine-evoked diastolic tension increase	2.8 μM	[2] [3]

In Vivo Bioactivity

Animal Model	Dosage	Effect	Source
Anesthetized Dog	1 and 2.5 mg/kg	Dose-dependent reduction of ischemia-induced electrical, biochemical, and mechanical perturbations.	[2] [4]
Anesthetized Dog	50 mg/kg (intraduodenal)	Significant reduction of isoproterenol-induced tachycardia.	[2] [4]
Conscious Dog	12-14 mg/kg (p.o.)	Reduction of resting heart rate by approximately 10 beats/min.	[2] [4]

Experimental Protocols

A foundational study on the effects of **Dopropidil** involved a 14-week treatment of rabbits to assess its impact on vascular changes.

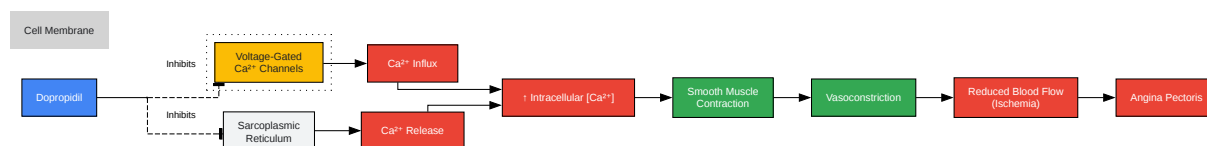
In Vivo Study of **Dopropidil** in Rabbits[\[2\]](#)

- Objective: To investigate the effects of **Dopropidil** on blood vessels in rabbits on a high-cholesterol diet.
- Subjects: Groups of rabbits.
- Dietary Regimens:
 - Normal diet (Control)
 - Diet containing 1% Cholesterol
- Treatment Groups:
 - Vehicle
 - Diltiazem (10 mg/kg per day, p.o.)
 - **Dopropidil** (30 mg/kg per day, p.o.)
- Duration: 14 weeks.
- Endpoint Analysis: Following the treatment period, animals were euthanized, and specific blood vessels were examined macroscopically, microscopically, and pharmacologically for reactivity to various vasoactive agents.

Mechanism of Action and Signaling Pathway

Dopropidil functions as an intracellular calcium antagonist.^{[1][2][3][4]} This mechanism suggests an interaction with cellular pathways that regulate calcium homeostasis, which is critical in cardiac and vascular smooth muscle function. The anti-anginal and anti-ischemic effects likely stem from its ability to modulate calcium-dependent processes that govern vasoconstriction and myocardial contractility.

The proposed signaling pathway for **Dopropidil**'s action as a calcium modulating agent can be visualized as follows:



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Caption: Proposed mechanism of action for **Dopropidil**.

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